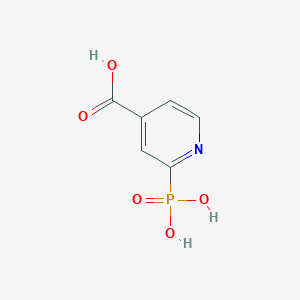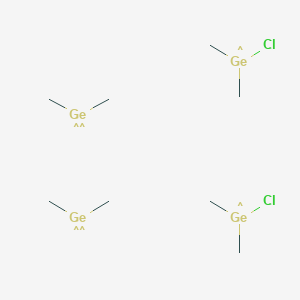
Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).
化学反应分析
Types of Reactions
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.
作用机制
The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar in structure but with silicon instead of germanium.
Dimethylgermanium dichloride: Another organogermanium compound with different substitution patterns.
Uniqueness
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is unique due to its specific combination of chlorine and methyl groups bonded to germanium, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
143251-30-3 |
|---|---|
分子式 |
C8H24Cl2Ge4 |
分子量 |
481.7 g/mol |
InChI |
InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |
InChI 键 |
IPEKTZFIBPIDKF-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


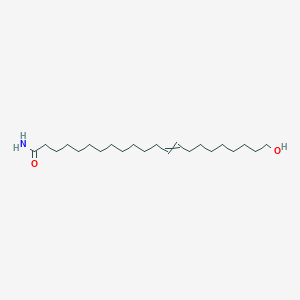
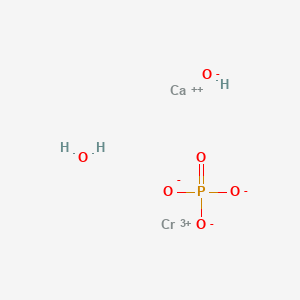
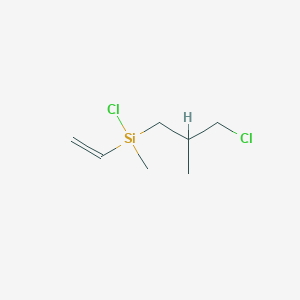
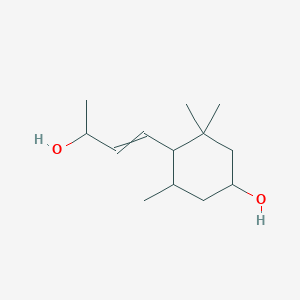
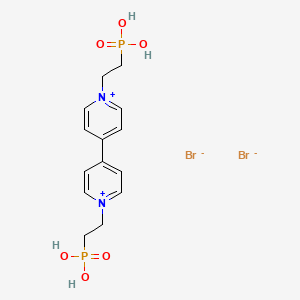
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
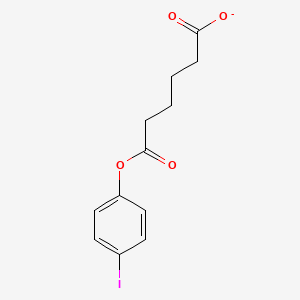
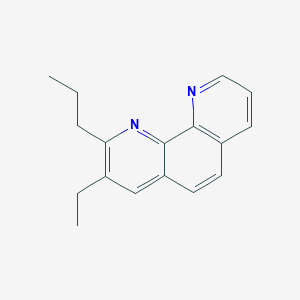
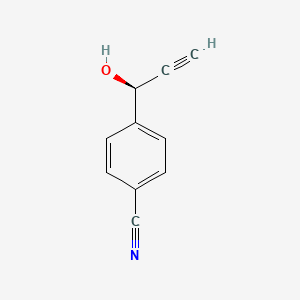
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
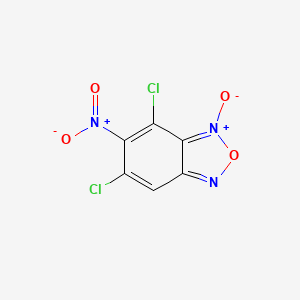
![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
